
cFMS 受容体阻害剤 II
概要
科学的研究の応用
Immunology
cFMS Receptor Inhibitor II has been extensively studied for its role in modulating macrophage activity. Research indicates that this inhibitor can significantly affect the behavior of macrophages in various inflammatory models.
- Macrophage Proliferation : It effectively inhibits colony-stimulating factor (CSF)-1-induced growth of monocytes and macrophages, demonstrating an IC50 value of approximately 0.33 µM in mouse models .
- Inflammation Models : In studies involving thioglycolate-induced inflammation, cFMS Receptor Inhibitor II reduced macrophage accumulation in the peritoneal cavity, indicating its potential to mitigate inflammatory responses .
Oncology
The inhibitor's ability to target tumor-associated macrophages has led to investigations into its use as an anti-cancer agent.
- Tumor Growth Inhibition : Studies show that cFMS Receptor Inhibitor II can inhibit the growth of CSF-1-dependent tumors in vivo. For instance, it was effective against mouse M-NFS-60 tumor cells with an IC50 of 0.33 µM .
- Microenvironment Modulation : The compound alters the tumor microenvironment by regulating macrophage activity, which can lead to reduced tumor growth and metastasis .
Bone Biology
The cFMS pathway is crucial for osteoclast differentiation and function. cFMS Receptor Inhibitor II has been evaluated for its effects on bone metabolism.
- Bone Resorption Studies : It has been shown to inhibit CSF-1-induced bone degradation in vitro, suggesting a protective role against osteoclast-mediated bone loss . This property makes it a candidate for further research into treatments for osteoporosis and other bone-related diseases.
Data Table: Summary of Key Findings
Case Study 1: Macrophage Function Modulation
In a study examining the effects of cFMS Receptor Inhibitor II on macrophages, researchers administered the inhibitor to mice subjected to thioglycolate injection. The results showed a significant reduction in macrophage influx into the peritoneal cavity, highlighting its potential utility in treating inflammatory conditions .
Case Study 2: Tumor Microenvironment Regulation
Another study focused on the compound's role in altering the tumor microenvironment. The administration of cFMS Receptor Inhibitor II led to decreased tumor-associated macrophages and inhibited tumor growth in mouse models, supporting its application as a therapeutic agent in cancer treatment .
作用機序
cFMS 受容体阻害剤 II の作用機序には、CSF1R の活性部位への結合が含まれ、それによりキナーゼ活性を阻害します。 この阻害は、下流のシグナル伝達分子のリン酸化を阻止し、単球およびマクロファージの増殖と生存の抑制につながります .
生化学分析
Biochemical Properties
cFMS Receptor Inhibitor II interacts with the cFMS receptor, a type of tyrosine kinase . It acts as a potent, active site-targeting inhibitor of MCSF receptor/cFMS . It has been shown to inhibit cFMS cellular activity and cFMS phosphorylation . It also inhibits CSF-1-mediated osteoclast differentiation and function .
Cellular Effects
cFMS Receptor Inhibitor II has significant effects on various types of cells. It has been shown to inhibit the growth of M-NSF-60 cells, a type of monocyte . It is also much more selective against cFMS-independent growth of NSO cells . In the context of cancer, it has been shown to regulate the tumor macrophage microenvironment leading to tumor growth inhibition .
Molecular Mechanism
The molecular mechanism of action of cFMS Receptor Inhibitor II involves its binding to the cFMS receptor tyrosine kinase, leading to the inhibition of its activity . It inhibits cFMS cellular activity and cFMS phosphorylation . It also inhibits CSF-1-mediated osteoclast differentiation and function .
Temporal Effects in Laboratory Settings
It is known that following reconstitution, stock solutions of cFMS Receptor Inhibitor II are stable for up to 6 months at -20°C .
Metabolic Pathways
It is known that it plays a role in the phosphorylation and dephosphorylation processes .
準備方法
cFMS 受容体阻害剤 II の合成には、アニリノキノリン化合物の調製が含まれます。合成経路には、通常、以下の手順が含まれます。
キノリンコアの形成: これは、一連の環化反応によって達成されます。
アニリノ基の導入: この手順には、アニリン誘導体とキノリンコアのカップリングが含まれます。
This compound の工業生産方法は広く文書化されていませんが、大規模生産のための最適化を伴う同様の合成経路が含まれる可能性があります。
化学反応の分析
cFMS 受容体阻害剤 II は、いくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。
還元: 還元反応は、化合物上の官能基を修飾するために使用できます。
これらの反応で使用される一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな置換反応用の触媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件および試薬によって異なります。
科学研究への応用
This compound は、幅広い科学研究への応用を有しています。
化学: タンパク質チロシンキナーゼの阻害を研究するためのツール化合物として使用されます。
生物学: この化合物は、単球およびマクロファージ機能の調節における CSF1R の役割を調査するために使用されます。
医学: 特定のがんや炎症性疾患など、CSF1R が関与する疾患において、治療の可能性があります。
類似化合物との比較
cFMS 受容体阻害剤 II は、cFMS 受容体阻害剤 III や EI-1071 などの他の CSF1R 阻害剤に似ていますが、その選択性と効力は独特です。 cFMS 受容体阻害剤 III は同様の阻害活性を示しますが、this compound は、cFMS 非依存的な細胞の増殖に対してより選択的です .
類似化合物には、以下が含まれます。
- cFMS 受容体阻害剤 III
- EI-1071
- CSF1R 阻害剤 IV
生物活性
The cFMS Receptor Inhibitor II, also known as GW2580, is a small molecule inhibitor that selectively targets the colony-stimulating factor 1 receptor (CSF-1R), which is encoded by the cFMS gene. This compound has garnered significant attention in biomedical research due to its potential therapeutic applications in inflammatory diseases and cancer. This article reviews the biological activity of cFMS Receptor Inhibitor II, highlighting its mechanisms of action, effects on various cell types, and relevant case studies.
cFMS Receptor Inhibitor II functions by inhibiting the kinase activity of the cFMS receptor, which plays a crucial role in monocyte and macrophage proliferation and survival. The inhibition of this receptor disrupts signaling pathways that are activated by CSF-1, leading to various biological effects:
- Inhibition of Monocyte Growth : GW2580 has been shown to completely inhibit CSF-1-induced growth of rat monocytes with an IC50 value of approximately 0.2 µM .
- Bone Degradation Prevention : The compound prevents bone degradation in vitro by inhibiting osteoclast differentiation and function, which is critical in conditions like osteoporosis and arthritis .
- Modulation of Inflammatory Responses : GW2580 reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation in animal models .
Biological Activity Overview
The following table summarizes key biological activities associated with cFMS Receptor Inhibitor II:
Activity | Effect | IC50 (µM) |
---|---|---|
Monocyte Growth Inhibition | Complete inhibition of CSF-1-induced growth | 0.2 |
Osteoclast Activity Inhibition | Prevents bone degradation | 0.06 |
TNF-alpha Production Reduction | Decreased production in LPS-stimulated cells | Not specified |
Macrophage Proliferation | Significant inhibition in various models | 0.33 |
Case Studies and Research Findings
Several studies have explored the efficacy and safety of GW2580 in various preclinical models:
- Adjuvant Arthritis Model : In a study assessing joint integrity, GW2580 was administered to rats with induced arthritis. The results indicated significant preservation of joint structure and function, with minimal side effects observed in normal rats . This suggests a selective action that may be beneficial for treating inflammatory joint diseases.
- Cancer Models : Research has demonstrated that GW2580 can inhibit tumor-associated macrophages (TAMs), which are known to foster an immunosuppressive environment conducive to tumor growth. In murine models of colorectal and breast cancer, GW2580 treatment resulted in reduced TAM infiltration and enhanced antitumor responses when combined with immune checkpoint inhibitors .
- HIV Research : A study indicated that cFMS signaling enhances HIV production in microglia. The application of GW2580 reduced this effect, suggesting its potential as a therapeutic agent for targeting macrophage reservoirs in HIV infection .
特性
IUPAC Name |
4-(3,4-dimethylanilino)-7-pyridin-4-ylquinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O/c1-14-3-5-18(11-15(14)2)27-22-19-6-4-17(16-7-9-25-10-8-16)12-21(19)26-13-20(22)23(24)28/h3-13H,1-2H3,(H2,24,28)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIICXZWYHQOUEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2C(=O)N)C4=CC=NC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。